Ethyl 4-(2-pyridinylcarbonyl)-3-isoxazolecarboxylate
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Overview
Description
The compound “Ethyl 4-(2-pyridinylcarbonyl)-3-isoxazolecarboxylate” is an organic compound containing a pyridine ring, an isoxazole ring, and an ester group. Pyridine is a basic heterocyclic organic compound similar to benzene, and it has the chemical formula C5H5N. Isoxazole is an azole with an oxygen atom next to the nitrogen. It is also a five-membered ring, one of which is oxygen . The ester group (COO) is often used in organic chemistry and it is known for its distinctive smell.
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques, including 1D and 2D NMR, as well as computational studies . These techniques can help determine the protonation sites in the molecule and other structural details.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. For instance, the pyridine ring is known to participate in various reactions, including those involving its nitrogen atom .Scientific Research Applications
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- Application : Pyridinium salts are used in a wide range of research topics due to their structural diversity. They are found in many natural products and bioactive pharmaceuticals .
- Methods : This review highlights the synthetic routes and reactivity of pyridinium salts .
- Results : Pyridinium salts have shown importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .
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- Application : Pyridine-2-carboxylic acid is used as a catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones .
- Methods : The multi-component reaction of aldehydes, 1,3-cyclodiones and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones .
- Results : The reaction yielded 84–98% of the product. The electronic effect of the various substituents in aromatic rings indicated that the reaction proceeded through the carbocation intermediate .
Safety And Hazards
properties
IUPAC Name |
ethyl 4-(pyridine-2-carbonyl)-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-2-17-12(16)10-8(7-18-14-10)11(15)9-5-3-4-6-13-9/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXQAYAPUGAPBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC=C1C(=O)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-pyridinylcarbonyl)-3-isoxazolecarboxylate |
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